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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting transfer

hydrogenation reactions using iridium catalysts. Transfer hydrogenation is a powerful and

versatile method for the reduction of unsaturated functional groups, offering a safer and often

more practical alternative to traditional hydrogenation with high-pressure H₂ gas. Iridium

catalysts are particularly effective due to their high activity, broad substrate scope, and the

ability to perform these reactions under mild conditions.

Introduction to Iridium-Catalyzed Transfer
Hydrogenation
Iridium-catalyzed transfer hydrogenation is a fundamental process in organic synthesis,

enabling the reduction of various unsaturated compounds such as ketones, aldehydes, imines,

and N-heteroarenes.[1][2] This technique utilizes hydrogen donor molecules, like isopropanol

or formic acid, to transfer hydrogen to a substrate, avoiding the need for hazardous gaseous

hydrogen.[3] The key advantages of employing iridium catalysts include:

High Catalytic Activity: Effective reductions are often achieved with low catalyst loadings (0.1

to 1 mol%).[4][5]

Broad Substrate Scope: A wide variety of functional groups can be selectively reduced.[1][4]
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Mild Reaction Conditions: Many reactions proceed efficiently at room temperature or with

gentle heating, and at atmospheric pressure.[1][3]

High Selectivity: Through the use of chiral ligands, highly enantioselective reductions can be

achieved, which is critical in pharmaceutical and fine chemical synthesis.[1][6]

General Experimental Workflow
A successful transfer hydrogenation experiment requires careful preparation and an inert

atmosphere to prevent catalyst deactivation. The general workflow is outlined below.

node_prep node_setup node_reaction node_workup Preparation Reaction Setup Reaction Execution Work-up & Analysis

Click to download full resolution via product page

Figure 1. General workflow for iridium-catalyzed transfer hydrogenation.

Key Considerations:

Inert Atmosphere: Reactions are typically run under an inert atmosphere (e.g., nitrogen or

argon) to prevent oxidation of the catalyst and reagents.[5]

Solvent Purity: Anhydrous and degassed solvents are recommended to avoid poisoning the

catalyst.[1]

Reagent Purity: Substrates should be purified to remove any potential catalyst poisons.[1]

Safety: While avoiding H₂ gas, hydrogen donors like isopropanol are flammable. Reactions

should be conducted in a well-ventilated fume hood.[1]

Overview of the Catalytic Cycle
The mechanism for transfer hydrogenation generally involves the formation of a key iridium-

hydride intermediate. This species is generated from the iridium precursor and the hydrogen

donor. The hydride is then transferred to the unsaturated substrate, yielding the reduced

product and regenerating the catalyst for the next cycle.[5][7]
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Figure 2. Simplified catalytic cycle for transfer hydrogenation.

Experimental Protocols
Protocol 1: Transfer Hydrogenation of Ketones with
Isopropanol
This protocol details the reduction of ketones using an air-stable iridium complex in

isopropanol, which serves as both the solvent and the hydrogen donor.[5] This method is

notable for proceeding under base-free conditions with certain catalysts.[5]
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Materials:

Iridium catalyst (e.g., IrH₃[(iPr₂PC₂H₄)₂NH])

Ketone substrate (e.g., acetophenone)

Anhydrous 2-propanol (isopropanol)

Schlenk flask or sealed reaction tube

Nitrogen or Argon source

Magnetic stirrer and heating plate

Procedure:

Add the ketone substrate (e.g., 50 mmol) and the iridium catalyst (e.g., 0.01 mmol, S/C ratio

= 5000:1) to a dry Schlenk flask equipped with a magnetic stir bar.[5]

Add anhydrous 2-propanol (e.g., 30 g) to the flask.[5]

Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).[5]

Monitor the reaction progress using an appropriate analytical technique (e.g., GC, NMR).[5]

Upon completion, remove the solvent by evaporation under reduced pressure.

Purify the resulting alcohol product by column chromatography or distillation.

Representative Data: The following table summarizes results for the transfer hydrogenation of

various ketones using catalyst 3 (IrH₃[(iPr₂PC₂H₄)₂NH]) in 2-propanol.[5]
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Entry
Substrate
(Ketone)

Temp (°C) Time (h)
Conversion
(%)

1 Acetophenone RT 2 >95

2 Benzalacetone RT 4 >95

3 Cyclohexanone RT 2 >95

4 Benzophenone 80 16 >95

5 2-Heptanone 80 16 >95

Table adapted

from

Organometallics

2006, 25, 18,

4270–4275.[5]

Protocol 2: Transfer Hydrogenation of N-Heteroarenes
with Formic Acid
This protocol describes the reduction of N-heteroarenes, such as quinolines, using a water-

soluble iridium catalyst with formic acid as the hydrogen source.[3][8] This method is

advantageous for its use of mild conditions and environmentally benign solvents.[8]

Materials:

Iridium catalyst (e.g., N,N-chelated Cp*Ir(III) complex, 1.0 mol%)

Substituted quinoline (0.25 mmol)

Formic acid (HCOOH, 5.0 equiv)

Solvent (e.g., H₂O/MeOH mixture, 1:1, 2.0 mL)

Reaction vial with a screw cap

Magnetic stirrer
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Procedure:

To a reaction vial, add the iridium catalyst (1.0 mol%), the quinoline substrate (0.25 mmol),

and a magnetic stir bar.[3]

Add the solvent (2.0 mL of H₂O/MeOH 1:1 mixture).[3]

Add formic acid (5.0 equivalents) to the mixture.

Seal the vial and stir the reaction at the desired temperature (e.g., room temperature to 80

°C) for the specified time (e.g., 12 hours).[3][8]

Monitor the reaction by TLC or GC-MS.

After completion, quench the reaction with a saturated NaHCO₃ solution and extract the

product with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the product via column chromatography.

Optimization Data: The choice of hydrogen donor and solvent is critical for reaction efficiency.
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Entry
Hydrogen
Donor (equiv)

Solvent Temp (°C) Yield (%)

1 HCOOH (5.0) H₂O RT 56

2 HCOOH (5.0) MeOH RT 65

3 HCOOH (5.0) H₂O/MeOH (1:1) RT 91

4
HCOOH (5.0) /

Et₃N (2.0)
H₂O/MeOH (1:1) RT 85

5 HCOOH (5.0) H₂O/MeOH (1:1) 80 73

Table based on

data for the

reduction of 2-

methylquinoline,

adapted from

ACS Omega

2020, 5, 30,

18954–18965.[3]

Protocol 3: Transfer Hydrogenation of Carbonyls with
Glucose
This protocol presents a sustainable approach using glucose as a benign hydrogen donor and

water as a solvent.[4][9] It is an environmentally friendly method for the reduction of various

ketones and aldehydes.[4]

Materials:

Iridium catalyst (e.g., aqua(2,2′-bipyridine-6,6′-dionato)(pentamethylcyclopentadienyl)iridium,

1, 0.1-1.0 mol% Ir)

Carbonyl substrate (e.g., acetophenone, 2.0 mmol)

Glucose (4.0 mmol, 2.0 equiv)
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Base (e.g., Na₂CO₃, 5.0 mol%)

Solvent (Water or N,N-dimethylacetamide, DMAc, 3.0 mL)

Sealed stainless-steel reactor or pressure tube

Procedure:

In a 5 mL stainless-steel reactor, combine the iridium catalyst (e.g., 0.1 mol% Ir), the

carbonyl substrate (2.0 mmol), glucose (4.0 mmol), and Na₂CO₃ (5.0 mol%).[4]

Add the solvent (3.0 mL of water).[4]

Seal the reactor and place it in a preheated oil bath at the desired temperature (e.g., 100

°C).[4]

Stir the reaction for the required time (e.g., 20 hours).[4]

After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl

acetate).

Analyze the yield by GC or NMR using an internal standard.

If necessary, purify the product by column chromatography.

Substrate Scope Data: The system is effective for a range of ketones and aldehydes.
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Entry Substrate Solvent
Catalyst (mol%
Ir)

Yield (%)

1 Acetophenone Water 0.1 85

2

4'-

Methylacetophen

one

Water 1.0 74

3

4'-

Methoxyacetoph

enone

Water 1.0 95

4 2-Hexanone DMAc 1.0 91

5 Benzaldehyde Water 0.1 >99

6

4-

Methoxybenzald

ehyde

Water 0.1 >99

Table adapted

from Catalysts

2019, 9, 503.[4]
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Issue Possible Cause Suggested Solution

Low or No Conversion Catalyst poisoning

Ensure substrate and solvent

are pure and free of

contaminants.[1]

Inactive catalyst
Use a fresh batch of catalyst or

prepare it in situ.

Insufficient reaction time/temp
Increase reaction time or

temperature.[1]

Leak in the inert gas setup
Check all connections for leaks

if using a Schlenk line.[1]

Low Enantioselectivity (for

asymmetric reactions)

Unsuitable ligand-substrate

match

Screen a variety of chiral

ligands.[1]

Incorrect solvent or

temperature

Vary the solvent and reaction

temperature, as these can

significantly impact

enantiomeric excess (ee).[1]

Racemization of product

Lower the reaction

temperature or shorten the

reaction time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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